molecular formula C22H21NO2S B5136147 2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide

2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide

Cat. No.: B5136147
M. Wt: 363.5 g/mol
InChI Key: LZCAGZSFFJMYCM-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide is an organic compound with the molecular formula C23H23NO2S It is characterized by the presence of a benzylsulfanyl group and a phenoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide typically involves the reaction of 2-benzylsulfanylpropanoyl chloride with 4-phenoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways such as the MAP kinase and AKT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-2-(phenylthio)propanamide
  • 2-(benzylsulfanyl)-N-(4-methoxyphenyl)propanamide
  • N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]propanamide

Uniqueness

2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-17(26-16-18-8-4-2-5-9-18)22(24)23-19-12-14-21(15-13-19)25-20-10-6-3-7-11-20/h2-15,17H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCAGZSFFJMYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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